Tert-butyl 4-methoxy-2-nitrophenylcarbamate
Overview
Description
Tert-butyl 4-methoxy-2-nitrophenylcarbamate: is an organic compound with the molecular formula C12H16N2O5. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a methoxy group, and a nitro group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methoxy-2-nitrophenylcarbamate typically involves the reaction of 4-methoxy-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
4-methoxy-2-nitroaniline+tert-butyl chloroformate→tert-butyl 4-methoxy-2-nitrophenylcarbamate
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in tert-butyl 4-methoxy-2-nitrophenylcarbamate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 4-methoxy-2-aminophenylcarbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxy-2-nitroaniline and carbon dioxide.
Scientific Research Applications
Chemistry: Tert-butyl 4-methoxy-2-nitrophenylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its derivatives may also be used in the development of bioactive molecules.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry for the development of new drugs. They can be used to design inhibitors or activators of specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-methoxy-2-nitrophenylcarbamate depends on its specific application
Enzyme Inhibition: The compound may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Protein Interaction: The compound may interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
Tert-butyl 2-nitrophenylcarbamate: Similar structure but with the nitro group in a different position.
Tert-butyl carbamate: Lacks the methoxy and nitro groups.
4-methoxy-2-nitroaniline: Lacks the carbamate group.
Uniqueness: Tert-butyl 4-methoxy-2-nitrophenylcarbamate is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, along with the carbamate group
Properties
IUPAC Name |
tert-butyl N-(4-methoxy-2-nitrophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-9-6-5-8(18-4)7-10(9)14(16)17/h5-7H,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDPJYWKXCLFHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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